molecular formula C8H14N4O2 B10907629 4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide

4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10907629
M. Wt: 198.22 g/mol
InChI Key: VGQISECRGLJZRD-UHFFFAOYSA-N
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Description

4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide is a chemical compound of significant interest in medicinal chemistry research, belonging to the class of pyrazole carboxamides. Pyrazole-based molecules are recognized as privileged scaffolds in drug discovery due to their extensive and promising therapeutic profile . Key Research Areas and Potential Mechanisms of Action This compound is primarily for research use in the fields of oncology and anti-inflammation. Pyrazole carboxamide derivatives have been demonstrated to function as potent dual inhibitors of key tyrosine kinases, such as Src and Abl, which are critically involved in signal transduction pathways that control cell proliferation, survival, and migration . The inhibition of these kinases is a validated strategy for developing antileukemic agents, particularly against chronic myeloid leukemia (CML) . Furthermore, related pyrazole carboxamides have shown mechanisms of action that disrupt mitochondrial function in fungal cells, leading to the destruction of cell membranes, leakage of cellular content, and a decrease in mitochondrial membrane potential . This suggests potential for research into novel antifungal agents, though the primary research focus for this chemical series remains in anticancer applications. Structural Features and Research Value The structure of 4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide, featuring the 4-aminopyrazole-3-carboxamide core, is a key pharmacophore explored in the design of novel biomolecules . The substitution pattern on the pyrazole ring, including the ethyl group at the N1 position and the 2-hydroxyethyl carboxamide at the C3 position, is designed to optimize the molecule's interaction with biological targets and its physicochemical properties. Researchers are investigating this and similar compounds for their ability to induce cell apoptosis and autophagy, and to arrest the cell cycle in various cancer cell lines . Its structural characteristics make it a valuable intermediate or lead compound for further chemical optimization and biological evaluation in the quest for new therapeutic agents. Note: This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

4-amino-1-ethyl-N-(2-hydroxyethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C8H14N4O2/c1-2-12-5-6(9)7(11-12)8(14)10-3-4-13/h5,13H,2-4,9H2,1H3,(H,10,14)

InChI Key

VGQISECRGLJZRD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.

    Addition of the Ethyl and Hydroxyethyl Groups: These groups can be added through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while reduction of the carbonyl group can lead to the formation of an alcohol.

Scientific Research Applications

Biological Activities

Anticancer Potential
Research has indicated that derivatives of pyrazole compounds exhibit promising anticancer activities. For example, studies have shown that compounds with similar structures can induce apoptosis in cancer cells and demonstrate cytotoxic effects against various human cancer cell lines, including breast and colon cancers .

Mechanism of Action
The biological activity of 4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide may be attributed to its ability to interact with specific biological targets, potentially inhibiting pathways involved in cell proliferation and survival. This interaction is crucial for developing new anticancer agents .

Anticancer Agents

The compound has been investigated as a potential anticancer agent due to its structural features that allow for tailored interactions with biological targets. In vitro studies have demonstrated its efficacy in inhibiting the growth of cancer cell lines, suggesting its use in cancer therapy .

Pharmacological Research

The unique functional groups present in 4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide make it a subject of interest in pharmacological research aimed at discovering new therapeutic agents. Its synthesis and modification could lead to the development of novel drugs targeting various diseases .

Case Studies

Study Objective Findings
Aziz-ur-Rehman et al. (2018)Evaluate anticancer potentialCompounds derived from pyrazole exhibited low IC50 values, indicating strong anticancer properties compared to standard treatments like doxorubicin .
PMC9267128 (2022)Design new anticancer agentsNew sulfonamide derivatives showed cytotoxic activity against multiple cancer cell lines, supporting the potential of pyrazole derivatives in cancer therapy .

Mechanism of Action

The mechanism of action of 4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Cannabinoid Receptor Modulation

  • SR-141716A (Rimonabant) and AM251 (): These pyrazole-3-carboxamides share the core carboxamide functionality but differ in substituents. SR-141716A has a 4-chlorophenyl and 2,4-dichlorophenyl group, while AM251 incorporates an iodophenyl group. Both act as cannabinoid receptor antagonists. The absence of aromatic halogens in 4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide suggests divergent biological targets, likely due to its polar 2-hydroxyethyl group enhancing solubility but reducing lipophilicity critical for blood-brain barrier penetration .

Pyrazole-Based Kinase Inhibitors

  • Compound 15 (PLK1 Inhibitor) (): This inhibitor (IC₅₀ = 219 nM) features a 4-benzyloxy group and a 2-phenylaminopyridin-4-yl substituent.

Acyclonucleoside Derivatives

  • 5-(2-Hydroxyethyl) Pyrimidine Derivatives (): These compounds, such as penciclovir-like analogues, utilize hydroxyalkyl chains to mimic ribose moieties for antiviral activity. The hydroxyethyl group in 4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide may similarly enhance hydrogen bonding with enzymes like thymidine kinase, though pyrazole cores lack the pyrimidine ring’s nucleoside-mimicking capacity .

Other Pyrazole-3-carboxamides

  • 4-Amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide (): This positional isomer (carboxamide at C5 instead of C3) demonstrates how minor structural shifts alter physicochemical properties. The propyl-linked methylpyrazole side chain increases molecular weight (C₁₅H₂₃N₇O₂) and may enhance allosteric interactions in target proteins .
  • 4-Amino-1-(2-fluoroethyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide (): Fluorination and morpholine substitution introduce electronegative and basic moieties, respectively. These modifications could improve metabolic stability and tissue penetration compared to the hydroxyethyl variant .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Formula Notable Properties/Activities Reference
4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide Pyrazole-3-carboxamide N1: Ethyl; C3: 2-hydroxyethylamide C₈H₁₄N₄O₂ Synthetic target, high polarity
SR-141716A (Rimonabant) Pyrazole-3-carboxamide N1: 4-Chlorophenyl; C3: 2,4-Dichlorophenyl-piperidinyl C₂₂H₂₁Cl₂N₃O CB1 antagonist
Compound 15 (PLK1 Inhibitor) Pyrazole-3-carboxamide N1: 2-Phenylaminopyridin-4-yl; C4: 2-Chloro-4-(hydroxymethyl)benzyloxy C₂₃H₂₁ClN₄O₃ PLK1 IC₅₀ = 219 nM
4-Amino-1-(2-fluoroethyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide Pyrazole-3-carboxamide N1: 2-Fluoroethyl; C3: Morpholin-4-yl-ethylamide C₁₂H₂₀FN₅O₂ Enhanced metabolic stability

Biological Activity

4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide, commonly referred to as 4AP, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on current research findings.

Chemical Structure and Properties

The structure of 4AP features a pyrazole ring, which is known for its versatility in drug design. The presence of amino and hydroxyethyl substituents enhances its solubility and potential interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of 4AP exhibit notable anticancer properties. For instance, compounds structurally related to 4AP have shown significant inhibition of cell proliferation in various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. Specific studies report growth inhibition percentages of 54.25% and 38.44%, respectively, indicating selective cytotoxicity towards cancerous cells while sparing normal fibroblasts .

Anti-inflammatory Effects

4AP has been evaluated for its anti-inflammatory potential. Studies have demonstrated that it can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in vitro and in vivo . This suggests that 4AP may be beneficial in treating inflammatory diseases.

Antioxidant Properties

The compound has also been assessed for its antioxidant activity. Certain derivatives of 4AP demonstrated favorable antioxidant profiles, which are crucial for mitigating oxidative stress-related damage in cells .

The mechanisms through which 4AP exerts its biological effects involve multiple pathways:

  • Inhibition of Protein Kinases : The pyrazole scaffold is recognized for its ability to inhibit various protein kinases implicated in cancer progression. For example, studies have highlighted the interaction of pyrazole derivatives with p38 MAPK pathways, which play a critical role in inflammation and cancer cell survival .
  • Cell Cycle Arrest : Investigations into the mechanism of action reveal that certain derivatives can induce cell cycle arrest at the G2/M phase, promoting apoptosis through downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax .

Case Studies

Several case studies have highlighted the efficacy of 4AP and its derivatives:

  • Cytotoxicity against Cancer Cell Lines : A study demonstrated that a specific derivative exhibited over 90% cytotoxicity against non-small cell lung cancer (NCI-H23) and colon cancer (HCT-15) cells, showcasing its potential as a lead compound for further development .
  • Anti-inflammatory Activity : In vivo studies indicated that 4AP significantly reduced inflammation markers in animal models, suggesting its potential utility in treating chronic inflammatory conditions .

Tables

Activity Cell Line/Model Effect Reference
AnticancerHeLa38.44% growth inhibition
AnticancerHepG254.25% growth inhibition
Anti-inflammatoryLPS-stimulated miceReduced TNF-alpha release
AntioxidantVariousFavorable antioxidant profile

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide, and how can reaction efficiency be optimized?

Answer:
The synthesis of pyrazole carboxamides typically involves cyclocondensation of hydrazides with β-keto esters or acrylates, followed by functionalization. For example, ethyl 2-cyano-3-ethoxyacrylate has been used as a precursor for pyrazole rings via condensation with sulfonylhydrazides . Optimization strategies include:

  • Temperature control : Reactions often proceed at 80–100°C to minimize side products .
  • Catalysis : Acidic (e.g., HCl) or basic (e.g., K₂CO₃) conditions improve cyclization efficiency .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Yield improvement : Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Table 1: Representative Reaction Conditions for Pyrazole Carboxamide Synthesis

StepReagents/ConditionsYield (%)Reference
CyclocondensationHydrazide + β-keto ester, 90°C, 12 h65–78
AmidationHATU/DIPEA, DMF, rt, 4 h82
PurificationEthanol/water recrystallization95% purity

Advanced: How can quantum chemical calculations and cheminformatics address challenges in designing pyrazole carboxamide derivatives with target biological activities?

Answer:
Computational approaches, such as density functional theory (DFT) and molecular docking, are critical for rational design:

  • Reaction path prediction : Quantum mechanics (e.g., Gaussian 16) identifies low-energy pathways for cyclization and functionalization .
  • Electronic effects : HOMO-LUMO analysis predicts reactivity of the pyrazole ring toward electrophiles/nucleophiles .
  • Structure-activity relationships (SAR) : Molecular dynamics simulations (e.g., GROMACS) model interactions with biological targets (e.g., enzymes or receptors) .
  • Data-driven optimization : Machine learning algorithms (e.g., random forests) analyze experimental datasets to prioritize substituents with desired properties (e.g., logP, binding affinity) .

Key Insight: Contradictions in biological activity data (e.g., conflicting IC₅₀ values for similar derivatives) can arise from solvation effects or conformational flexibility. Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations resolve these discrepancies by modeling explicit solvent interactions .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing pyrazole carboxamide derivatives?

Answer:

  • ¹H/¹³C NMR : Assigns substituent positions and confirms carboxamide formation. For example, the NH proton of the carboxamide group appears at δ 10–12 ppm in DMSO-d₆ .
  • FT-IR : Confirms carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and NH bending at ~1550 cm⁻¹ .
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks. For instance, the pyrazole ring in 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile adopts a planar geometry with intermolecular N–H···N bonds .
  • Mass spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and fragmentation patterns .

Table 2: Typical Spectral Data for Pyrazole Carboxamides

TechniqueKey Signals/ParametersReference
¹H NMR (DMSO-d₆)δ 2.4–2.6 (CH₂ of ethyl group)
X-ray diffractionCrystallographic R-factor < 0.05
HRMS (ESI+)[M+H]⁺ m/z calc. 265.1294, found 265.1292

Advanced: How can researchers reconcile conflicting solubility and stability data for pyrazole carboxamides in pharmacological assays?

Answer:
Discrepancies often arise from assay conditions (pH, temperature) or aggregation tendencies. Methodological solutions include:

  • Solubility enhancement : Use co-solvents (e.g., DMSO/PBS mixtures) or cyclodextrin inclusion complexes .
  • Stability profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Aggregation screening : Dynamic light scattering (DLS) detects nanoparticles >100 nm, which may skew bioactivity data .
  • pH-dependent studies : Titrate compounds in buffers (pH 2–9) to identify optimal storage conditions .

Case Study: Derivatives with electron-withdrawing groups (e.g., -NO₂) showed improved solubility in polar solvents but reduced stability under acidic conditions, highlighting trade-offs in structural design .

Basic: What are the best practices for purity assessment and analytical validation of pyrazole carboxamides?

Answer:

  • HPLC : Use C18 columns (5 µm, 250 × 4.6 mm) with acetonitrile/water gradients (0.1% TFA modifier) for >98% purity .
  • Elemental analysis : Acceptable C/H/N tolerances ±0.4% .
  • TLC monitoring : Silica gel GF₂₅₄ plates with ethyl acetate/hexane (1:1) eluent; Rf ~0.5 for target compounds .
  • Counterion analysis : Ion chromatography (e.g., for hydrochloride salts) ensures stoichiometric equivalence .

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